molecular formula C21H22ClNO5S B281009 Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281009
M. Wt: 435.9 g/mol
InChI Key: JYKVLRTUCURNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been shown to have a positive effect on the immune system by enhancing the activity of immune cells.

Advantages and Limitations for Lab Experiments

Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to be non-toxic and has a low risk of side effects. However, one limitation of using this compound in lab experiments is that it may not be effective against all types of cancer cells.

Future Directions

There are several future directions for the research on Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a treatment for autoimmune diseases. In addition, further research is needed to fully understand the mechanism of action of the compound and its potential for use in cancer therapy.
In conclusion, Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has shown potential therapeutic applications in various scientific research studies. It has anti-inflammatory, anti-tumor, and anti-cancer properties and has a positive effect on the immune system. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new treatments for various diseases.

Synthesis Methods

Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been synthesized using various methods. One of the most common methods is the reaction of 2-methylbenzofuran-3-carboxylic acid with pentyl chloroformate in the presence of a base. The resulting compound is then reacted with 4-chlorobenzenesulfonyl chloride to obtain the final product.

Scientific Research Applications

Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have a positive effect on the immune system and can be used in the treatment of autoimmune diseases.

properties

Molecular Formula

C21H22ClNO5S

Molecular Weight

435.9 g/mol

IUPAC Name

pentyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H22ClNO5S/c1-3-4-5-12-27-21(24)20-14(2)28-19-11-8-16(13-18(19)20)23-29(25,26)17-9-6-15(22)7-10-17/h6-11,13,23H,3-5,12H2,1-2H3

InChI Key

JYKVLRTUCURNDS-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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